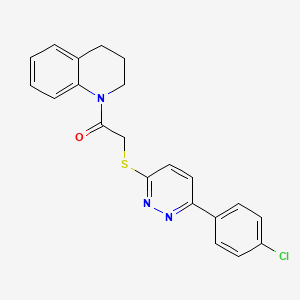

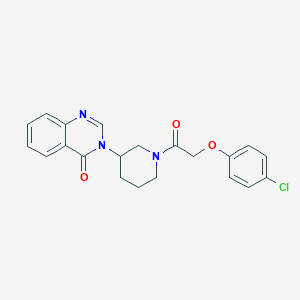

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate is a useful research compound. Its molecular formula is C18H28N2O5 and its molecular weight is 352.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Studies

Research on mononuclear manganese(II) and zinc(II) complexes provides insights into the structural and spectral characteristics of compounds with similar structural motifs to the chemical . These studies involve complexation reactions, spectral data analysis, and density functional theory (DFT) calculations to understand the coordination geometry and electronic transitions (Lan‐Qin Chai et al., 2017).

Synthetic Methodologies

An efficient microwave-assisted synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, demonstrating an alternative approach for synthesizing compounds with a similar backbone. The process emphasizes regioselective substitution reactions and provides insights into the synthesis of mono- and disubstituted Mannich bases, characterized by spectral methods and crystallography (Ghadah Aljohani et al., 2019).

Polymerization Initiatives

Studies on morpholine-stabilized cationic aluminum complexes reveal their reactivity in the ring-opening polymerization of ε-caprolactone. This research illustrates the application of similar compounds in polymer science, where the coordination of morpholine to a p-block element like aluminum is examined, highlighting their potential as catalysts in producing polycaprolactone with narrow dispersity (Hart Plommer et al., 2019).

Antimicrobial Studies

Investigations into mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands offer a perspective on the antimicrobial activity of compounds related to the chemical of interest. These studies involve synthesis, characterization, and evaluation of antimicrobial properties, contributing to understanding the potential biological applications of similar compounds (Lan‐Qin Chai et al., 2017).

Environmental and Safety Aspects

Research on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, including morpholinium salts with various anions, provides valuable data on the environmental and safety profiles of related compounds. This includes assessments of cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents, which are critical for the application of similar chemicals in green chemistry (J. Pernak et al., 2011).

Properties

IUPAC Name |

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.CH2O2/c1-14-4-3-5-15(10-14)11-17(21)19-7-9-22-13-16(19)12-18(2)6-8-20;2-1-3/h3-5,10,16,20H,6-9,11-13H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKKOPIDLHXXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCOCC2CN(C)CCO.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)